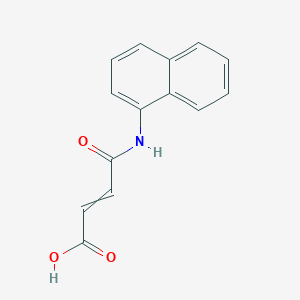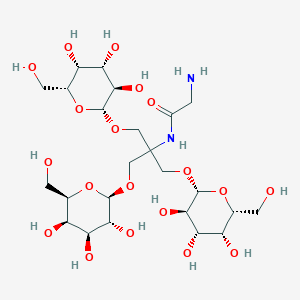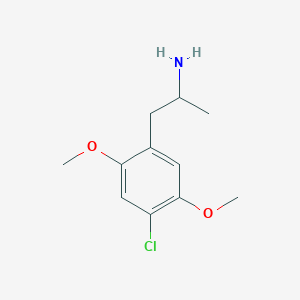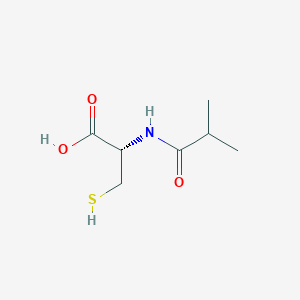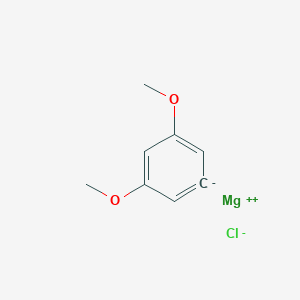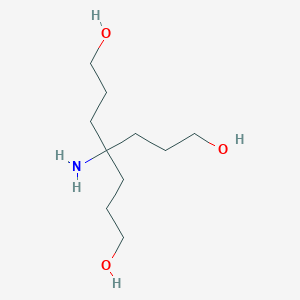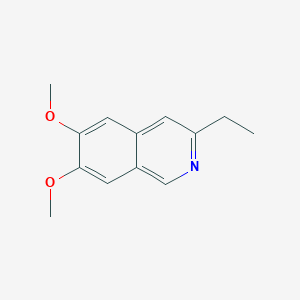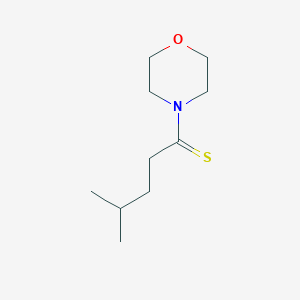
4-Methyl-1-morpholinopentane-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-morpholinopentane-1-thione, commonly known as MMPT, is a chemical compound used in scientific research for its unique properties. MMPT is a thione derivative of cysteamine and has been studied extensively for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of MMPT is not fully understood. However, it is believed to work by increasing the levels of glutathione, which is an important antioxidant in the body. MMPT also has the ability to scavenge free radicals and prevent oxidative damage to cells.
Effets Biochimiques Et Physiologiques
MMPT has been found to have several biochemical and physiological effects. It has been shown to increase the levels of glutathione in the liver, brain, and other tissues. MMPT has also been found to reduce oxidative stress and inflammation in the body. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using MMPT in lab experiments is its ability to scavenge free radicals and prevent oxidative damage to cells. This makes it useful in studying oxidative stress-related diseases. However, one of the limitations of using MMPT is that it can be toxic at high concentrations. Therefore, it is important to use caution when handling MMPT in the laboratory.
Orientations Futures
There are several future directions for the study of MMPT. One area of research is the development of new drugs for the treatment of Parkinson's disease and other neurodegenerative disorders. MMPT has shown promise in this area and further research is needed to fully understand its potential. Another area of research is the study of MMPT in cancer treatment. MMPT has been found to have anticancer properties and may be useful in the development of new cancer therapies. Additionally, further research is needed to understand the mechanism of action of MMPT and its effects on various tissues and organs in the body.
Conclusion:
In conclusion, MMPT is a chemical compound with unique properties that make it useful in scientific research. It has been extensively studied for its potential applications in various fields, including the development of new drugs for the treatment of Parkinson's disease and other neurodegenerative disorders. MMPT has several biochemical and physiological effects, including its ability to increase the levels of glutathione and reduce oxidative stress and inflammation in the body. While there are some limitations to using MMPT in lab experiments, its potential for future research is promising.
Méthodes De Synthèse
MMPT can be synthesized by reacting morpholine with 3-mercaptopropionaldehyde followed by the addition of methyl iodide. The resulting compound is then treated with sodium hydroxide to obtain MMPT. This synthesis method has been well-established and is widely used in research laboratories.
Applications De Recherche Scientifique
MMPT has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antioxidant properties, which makes it useful in studying oxidative stress-related diseases. MMPT has also been used in the development of new drugs for the treatment of Parkinson's disease and other neurodegenerative disorders.
Propriétés
Numéro CAS |
118745-61-2 |
|---|---|
Nom du produit |
4-Methyl-1-morpholinopentane-1-thione |
Formule moléculaire |
C10H19NOS |
Poids moléculaire |
201.33 g/mol |
Nom IUPAC |
4-methyl-1-morpholin-4-ylpentane-1-thione |
InChI |
InChI=1S/C10H19NOS/c1-9(2)3-4-10(13)11-5-7-12-8-6-11/h9H,3-8H2,1-2H3 |
Clé InChI |
XJBCZHCISIAVRW-UHFFFAOYSA-N |
SMILES |
CC(C)CCC(=S)N1CCOCC1 |
SMILES canonique |
CC(C)CCC(=S)N1CCOCC1 |
Synonymes |
Morpholine, 4-(4-methyl-1-thioxopentyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



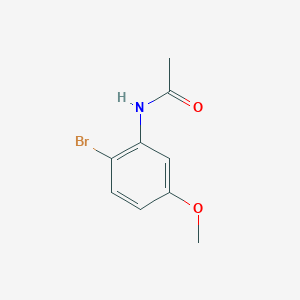
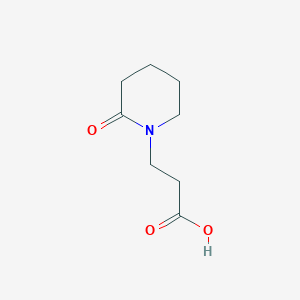
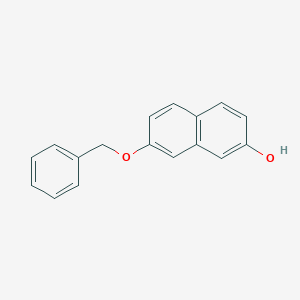
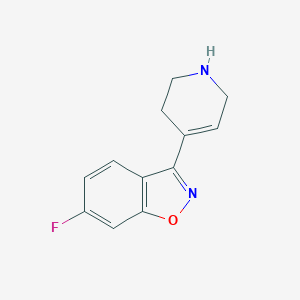
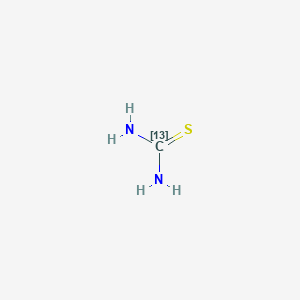
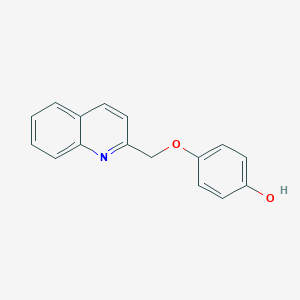
![5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate](/img/structure/B54355.png)
